![molecular formula C13H12N2O4 B111854 (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 1415811-49-2](/img/structure/B111854.png)
(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
“(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed and reported. For example, the crystal structure of a related compound, “(3aR,4S,9bS)-4-(4-hydroxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide”, has been determined using X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “(3aR,4S,9bS)-8-Methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate” has a molecular weight of 289.264 Da, a boiling point of 497.4±45.0 °C at 760 mmHg, and a flash point of 254.6±28.7 °C .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
Quinoline and its derivatives are prominent scaffolds in medicinal chemistry due to their pharmacological properties . The nitro group in the compound can be modified to produce a range of bioactive molecules. For example, it can be reduced to an amine, which can then be acylated or alkylated to create new compounds with potential therapeutic effects.
Biochemistry: Enzyme Inhibition Studies
Quinoline derivatives have been used as inhibitors for various enzymes. The crystal structure of a quinoline sulfonamide with carbonic anhydrase 2 suggests that modifications to the quinoline core can lead to the development of selective and potent enzyme inhibitors .
Mechanism of Action
Target of Action
Quinoline-4-carboxylic acid derivatives, which this compound is a part of, are known to possess diverse medicinal properties and can be transformed into bioactive compounds .
Mode of Action
It’s known that quinoline derivatives interact with their targets in a way that allows them to exert their biological activities .
Biochemical Pathways
Quinoline derivatives are known to influence various biological activities, including antitumor, antimalarial, antibacterial, and antiviral activities .
Pharmacokinetics
The physicochemical properties of quinoline derivatives can influence their bioavailability .
Result of Action
Quinoline derivatives are known to possess various biological activities, which suggests that they can induce significant molecular and cellular changes .
properties
IUPAC Name |
(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-13(17)12-9-3-1-2-8(9)10-6-7(15(18)19)4-5-11(10)14-12/h1-2,4-6,8-9,12,14H,3H2,(H,16,17)/t8-,9+,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGRNYLHBYNHAI-SBMIAAHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
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